

physical and chemical properties of N-methylpyridinium iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-methylpyridin-1-ium iodide*

Cat. No.: B1209437

[Get Quote](#)

N-Methylpyridinium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridinium iodide (NMPI) is a quaternary ammonium salt with a history of applications in organic synthesis and a growing relevance in the field of drug development. This technical guide provides an in-depth overview of the core physical and chemical properties of NMPI. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in biological systems. Visualizations of key processes, including its synthesis and a proposed mechanism of interaction with biological transporters, are provided to facilitate a deeper understanding of this versatile compound.

Core Physical and Chemical Properties

N-methylpyridinium iodide is a pale yellow crystalline solid at room temperature. Its ionic nature dictates many of its physical properties, including its high melting point and solubility in polar solvents.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of N-methylpyridinium iodide.

Property	Value	Citations
Molecular Formula	C ₆ H ₈ IN	
Molecular Weight	221.04 g/mol	
Melting Point	116-118 °C	
Boiling Point	Decomposes before boiling	
Density	1.807 g/cm ³ (predicted)	
Solubility	Soluble in water, ethanol, and methanol. Insoluble in non-polar solvents like hexane.	
Appearance	Pale yellow crystalline solid	

Spectroscopic and Crystallographic Data

The structural and electronic properties of N-methylpyridinium iodide have been extensively studied using various spectroscopic and crystallographic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-methylpyridinium iodide in solution.

- ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the methyl protons and the aromatic protons of the pyridinium ring. The electron-withdrawing nature of the positively charged nitrogen deshields the adjacent α -protons, causing them to resonate at a lower field (higher ppm) compared to the β - and γ -protons. The methyl protons typically appear as a singlet at a higher field.
- ¹³C NMR: The carbon NMR spectrum shows characteristic signals for the methyl carbon and the five carbons of the pyridinium ring. Similar to the ¹H NMR, the carbon atoms closer to the nitrogen (C2, C6) are deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-methylpyridinium iodide displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:

- C-H stretching vibrations of the aromatic ring and the methyl group.
- C=C and C=N stretching vibrations within the pyridinium ring.
- Various bending vibrations that are characteristic of the substituted pyridine ring.

UV-Vis Spectroscopy

N-methylpyridinium iodide exhibits absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis spectrum is characterized by a strong absorption band, the position of which can be influenced by the solvent polarity. This absorption is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic pyridinium ring. The long-wavelength UV spectral behavior has been interpreted as arising from the formation of a charge-transfer complex in solution.^[1]

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided detailed information about the solid-state structure of N-methylpyridinium iodide. These studies have confirmed the planar structure of the N-methylpyridinium cation and have detailed the bond lengths, bond angles, and the packing of the ions in the crystal lattice. The crystal structure consists of an ionic network where each N-methylpyridinium ion interacts with iodide ions.^[1]

Experimental Protocols

Synthesis of N-Methylpyridinium Iodide via Menschutkin Reaction

The most common method for the synthesis of N-methylpyridinium iodide is the Menschutkin reaction, which involves the quaternization of pyridine with methyl iodide.

Materials:

- Pyridine
- Methyl iodide
- Acetone (or another suitable polar aprotic solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in acetone.
- Slowly add an equimolar amount of methyl iodide to the solution while stirring. The reaction is exothermic.
- After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
- Cool the reaction mixture to room temperature. The N-methylpyridinium iodide will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold acetone to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure N-methylpyridinium iodide.

Crystal Growth for X-ray Diffraction

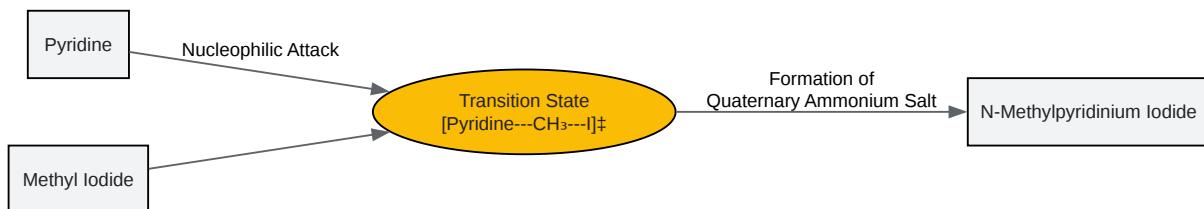
Single crystals of N-methylpyridinium iodide suitable for X-ray crystallography can be grown by slow evaporation from a saturated solution.

Materials:

- N-methylpyridinium iodide
- Ethanol (or another suitable solvent)

Procedure:

- Prepare a saturated solution of N-methylpyridinium iodide in ethanol by gently warming the mixture.


- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature in a loosely covered container (e.g., a beaker covered with parafilm with a few small holes).
- Over a period of several days, as the solvent slowly evaporates, single crystals of N-methylpyridinium iodide will form.
- Carefully collect the crystals and dry them.

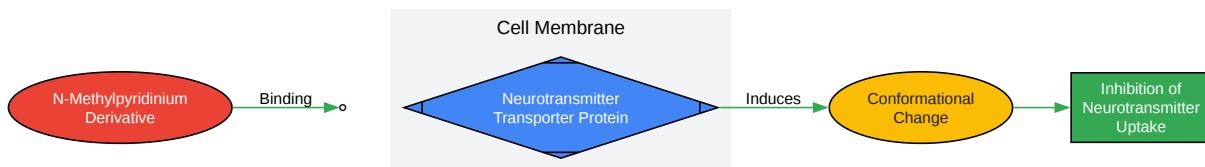
Reactivity and Applications in Drug Development

The chemical reactivity of N-methylpyridinium iodide is centered around the electrophilic nature of the pyridinium ring and the nucleophilicity of the iodide counter-ion.

The Menschutkin Reaction

The formation of N-methylpyridinium iodide itself is a classic example of the Menschutkin reaction, an SN2 reaction between a tertiary amine (pyridine) and an alkyl halide (methyl iodide).^[2] The reaction proceeds via a transition state where the nitrogen-carbon bond is forming and the carbon-iodine bond is breaking.

[Click to download full resolution via product page](#)


Caption: The Menschutkin reaction for the synthesis of N-methylpyridinium iodide.

Role in Drug Development

Derivatives of N-methylpyridinium have shown significant potential in various areas of drug development.

- **Neurotransmitter Transporter Probes:** N-methylpyridinium derivatives have been synthesized and utilized as molecular probes to study the structure and function of monoamine transporters, which are crucial targets for drugs treating neurological and psychiatric disorders.[3][4] These probes can help in the design of more selective and potent transporter inhibitors.
- **Anticancer Agents:** Certain pyridinium salts have demonstrated cytotoxic activity against various cancer cell lines.[5][6][7][8] The positive charge of the pyridinium ring can facilitate interaction with negatively charged biological macromolecules, potentially disrupting cellular processes in cancer cells.
- **Peptide Synthesis:** N-methylpyridinium-based reagents have been developed as efficient coupling agents in solid-phase peptide synthesis, a fundamental technique in drug discovery and development.[9]

The interaction of N-methylpyridinium iodide with a biological target, such as a neurotransmitter transporter, can be conceptualized as an initial binding event followed by potential modulation of the transporter's function.

[Click to download full resolution via product page](#)

Caption: Proposed interaction of an N-methylpyridinium derivative with a neurotransmitter transporter.

Conclusion

N-methylpyridinium iodide is a fundamental quaternary ammonium salt with well-defined physical, chemical, and spectroscopic properties. Its synthesis is straightforward, making it a readily accessible building block in organic chemistry. Furthermore, the growing body of

research on its derivatives highlights its importance as a scaffold in the design of novel therapeutic agents and molecular probes. This guide provides a foundational understanding of N-methylpyridinium iodide for researchers and professionals engaged in chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijsat.org [ijsat.org]
- 7. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds | MDPI [mdpi.com]
- 9. 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of N-methylpyridinium iodide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209437#physical-and-chemical-properties-of-n-methylpyridinium-iodide\]](https://www.benchchem.com/product/b1209437#physical-and-chemical-properties-of-n-methylpyridinium-iodide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com